molecular formula C21H20N4O B7693423 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7693423
M. Wt: 344.4 g/mol
InChI Key: MKIMDGBLBDNCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as MPQBA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of AKT, a protein involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to increase the expression of proteins involved in neuroprotection, and to decrease the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to its use. This compound is not a widely studied compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects in animal studies, and further research is needed to determine its efficacy in human cancer patients. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and drug interactions.
In conclusion, this compound is a novel compound that has gained attention for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential for use in the treatment of a range of diseases. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The process involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzoic acid, which is then converted to this compound by reaction with thionyl chloride and N-methylmorpholine.

Scientific Research Applications

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-3-11-25-20-17(13-16-12-14(2)9-10-18(16)22-20)19(24-25)23-21(26)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMDGBLBDNCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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